molecular formula C10H11N3O2 B038991 methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 124839-55-0

methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B038991
CAS RN: 124839-55-0
M. Wt: 205.21 g/mol
InChI Key: LGSSUJWAMJGVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate, also known as Methyl AMBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of benzimidazole and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression.
Biochemical and Physiological Effects:
methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has been shown to possess various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has also been shown to induce apoptosis in cancer cells and inhibit their migration and invasion. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to possess various biological activities, making it a useful tool for studying the mechanism of action of various diseases. However, the limitations of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the toxicity of this compound has not been fully evaluated, which can limit its use in certain in vivo experiments.

Future Directions

There are several future directions for the study of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM. One potential direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study the anti-cancer properties of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM and its potential use as a chemotherapeutic agent. Additionally, further research is needed to evaluate the safety and toxicity of this compound in vivo, which can help to determine its potential for clinical use.
In conclusion, methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM is a complex process that requires expertise in organic chemistry. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential for clinical use.

Synthesis Methods

Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM can be synthesized using a multi-step process involving the reaction of 2-methylbenzimidazole with methyl chloroformate and aminoacetonitrile. The resulting product is then subjected to various chemical reactions, including the addition of carboxylic acid and esterification, to obtain the final product. The synthesis of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound possesses anti-inflammatory properties that can be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.

properties

CAS RN

124839-55-0

Product Name

methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 1-amino-2-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-6-12-8-5-7(10(14)15-2)3-4-9(8)13(6)11/h3-5H,11H2,1-2H3

InChI Key

LGSSUJWAMJGVSV-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1N)C=CC(=C2)C(=O)OC

Canonical SMILES

CC1=NC2=C(N1N)C=CC(=C2)C(=O)OC

synonyms

1H-Benzimidazole-5-carboxylicacid,1-amino-2-methyl-,methylester(9CI)

Origin of Product

United States

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